molecular formula C23H21N5O6S2 B12707699 N-(4-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide CAS No. 193696-67-2

N-(4-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B12707699
CAS No.: 193696-67-2
M. Wt: 527.6 g/mol
InChI Key: AXGOIUDNUJTSIE-UHFFFAOYSA-N
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Description

N-(4-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound with a molecular formula of C22H22N4O6S2 and a molecular weight of 502.572 . This compound is characterized by its benzimidazole core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The sulfonyl and acetyl groups can enhance the binding affinity and specificity of the compound .

Properties

CAS No.

193696-67-2

Molecular Formula

C23H21N5O6S2

Molecular Weight

527.6 g/mol

IUPAC Name

N-[4-[[1-(4-acetamidophenyl)sulfonylbenzimidazol-2-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C23H21N5O6S2/c1-15(29)24-17-7-11-19(12-8-17)35(31,32)27-23-26-21-5-3-4-6-22(21)28(23)36(33,34)20-13-9-18(10-14-20)25-16(2)30/h3-14H,1-2H3,(H,24,29)(H,25,30)(H,26,27)

InChI Key

AXGOIUDNUJTSIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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